
Alosetron-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alosetron-13C,d3 is a labeled analogue of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in scientific research to study the metabolic pathways and pharmacokinetics of Alosetron. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron-13C,d3 involves the incorporation of carbon-13 and deuterium into the Alosetron molecule. This process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the Alosetron structure through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of labeled precursors, followed by their incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alosetron-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the labeled isotopes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogues.
Applications De Recherche Scientifique
Alosetron-13C,d3 is widely used in scientific research for various applications:
Mécanisme D'action
Alosetron-13C,d3 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms of irritable bowel syndrome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alosetron: The parent compound, used for the treatment of severe diarrhea-predominant irritable bowel syndrome in women.
Ondansetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: A 5-HT3 receptor antagonist used for similar indications as Ondansetron.
Uniqueness
Alosetron-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research settings. This labeling provides a significant advantage in studying the metabolic pathways and pharmacokinetics of Alosetron, offering insights that are not possible with the unlabeled compound .
Propriétés
Formule moléculaire |
C17H18N4O |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuterio(113C)methyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2+1D3 |
Clé InChI |
JSWZEAMFRNKZNL-JVXUGDAPSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |
SMILES canonique |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


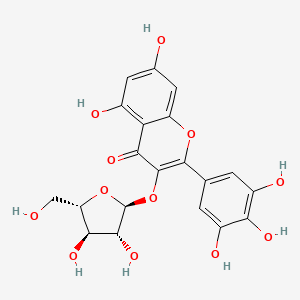


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
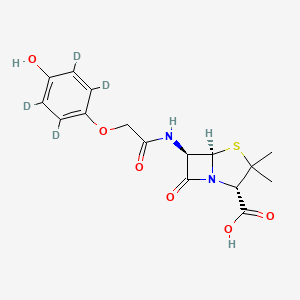
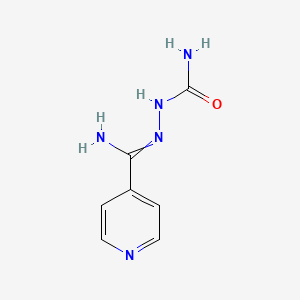
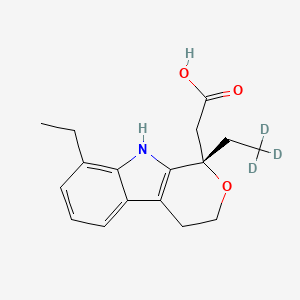
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
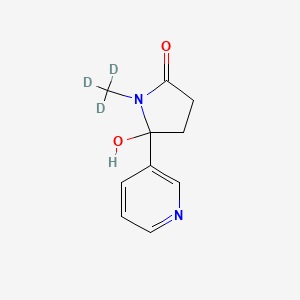
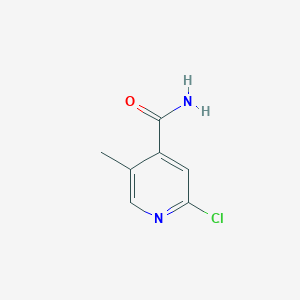

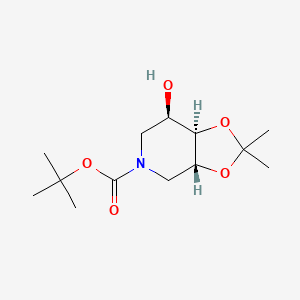

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
